

2-Amino-4-hydroxypyridine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-hydroxypyridine

Cat. No.: B184335

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxypyridine is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its unique structural features, including an amino group, a hydroxyl group, and a pyridine ring, provide multiple reactive sites for a wide array of chemical transformations. This allows for the construction of diverse and complex molecular architectures, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **2-amino-4-hydroxypyridine**, with a focus on its utility for professionals in research and drug development.

Physicochemical Properties and Tautomerism

2-Amino-4-hydroxypyridine is typically a white to light yellow crystalline powder. A crucial aspect of its chemistry is its existence in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form (2-amino-1H-pyridin-4-one).^[1] The position of this equilibrium is influenced by the solvent environment, with the pyridone tautomer often being favored in polar solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.^[1] This tautomerism plays a critical role in its reactivity and interactions with biological targets.

Table 1: Physicochemical Properties of **2-Amino-4-hydroxypyridine**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆ N ₂ O	[1]
Molecular Weight	110.11 g/mol	[1]
Appearance	White to light yellow crystalline powder	-
Melting Point	~210-214 °C	-
Solubility	Soluble in polar solvents (e.g., water, methanol). Limited solubility in non-polar solvents.	[1]
Tautomerism	Exists in equilibrium with 2-amino-1H-pyridin-4-one	[1]

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of **2-amino-4-hydroxypyridine**. While a complete, assigned high-resolution spectrum for the parent compound is not readily available in all literature, the following table summarizes the expected characteristic spectroscopic data based on analysis of related compounds and general principles of spectroscopy.

Table 2: Spectroscopic Data for **2-Amino-4-hydroxypyridine** and Related Compounds

Technique	Feature	Approximate Position/Value	Reference(s)
FTIR	N-H stretching (amino group)	3200-3400 cm ⁻¹	[1]
O-H stretching (hydroxyl group)	2500-3300 cm ⁻¹ (broad)	[1]	
C=O stretching (pyridone tautomer)	~1640 cm ⁻¹	[2]	
N-H scissoring (amino group)	~1620 cm ⁻¹		
C-N stretching	1330-1260 cm ⁻¹		
¹ H NMR	Aromatic Protons	δ 6.0 - 8.0 ppm	[3]
¹³ C NMR	Aromatic Carbons	δ 100 - 160 ppm	[3]
Carbonyl Carbon (pyridone tautomer)	δ > 160 ppm	[1]	
Mass Spec	Molecular Ion (M ⁺)	m/z = 110	[1]

Synthesis of 2-Amino-4-hydroxypyridine

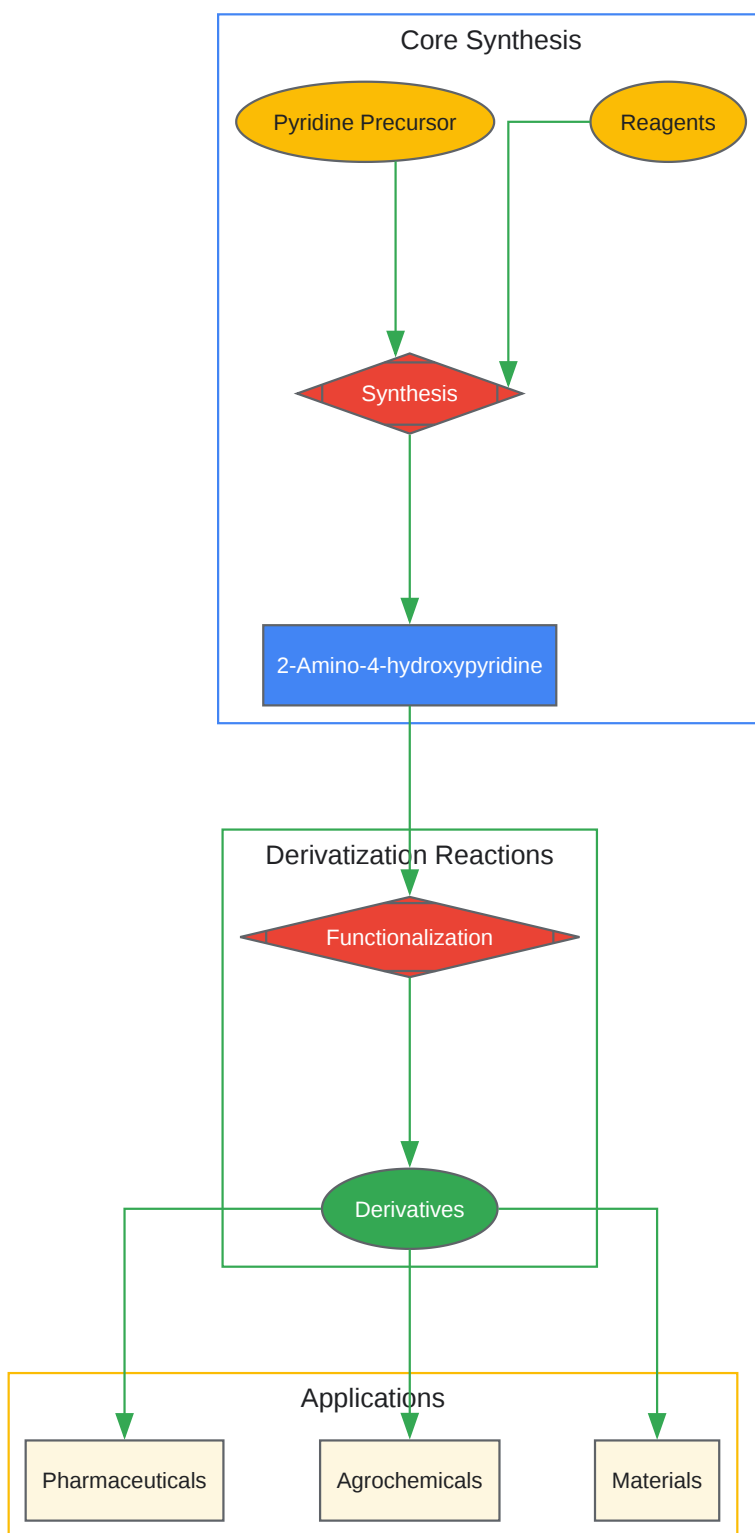
Several synthetic routes to **2-amino-4-hydroxypyridine** and its derivatives have been developed, often employing multi-component reactions or starting from readily available pyridine precursors.

General Synthetic Approaches

One common strategy involves the reaction of active methylene compounds with other reagents to construct the pyridine ring. For instance, the condensation of ethyl cyanoacetate with a guanidine derivative can lead to a related diaminohydroxypyrimidine, highlighting a potential pathway.[4] Another approach is the hydrolysis of a 2-amino-4-halopyridine.[5] For example, 2-amino-4-chloropyridine can be hydrolyzed under basic conditions to yield **2-amino-4-hydroxypyridine**.[6]

The following diagram illustrates a conceptual workflow for the synthesis and derivatization of **2-amino-4-hydroxypyridine**.

General Synthetic Workflow for 2-Amino-4-hydroxypyridine Derivatives



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-amino-4-hydroxypyridine** and its derivatives.

Experimental Protocols

While a single definitive protocol is not universally cited, the following represents a plausible and detailed experimental procedure for the synthesis of **2-amino-4-hydroxypyridine** based on established chemical transformations of similar compounds.

Protocol 1: Synthesis of 2-Amino-4-hydroxypyridine via Hydrolysis of 2-Amino-4-chloropyridine

This protocol is based on the general principle of nucleophilic aromatic substitution (hydrolysis) of a halopyridine.^{[5][6]}

Materials:

- 2-Amino-4-chloropyridine
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Water
- Hydrochloric acid (HCl) for neutralization
- Suitable organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chloropyridine (1.0 eq) in an aqueous solution of NaOH or KOH (e.g., 2-4 M).
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

- After completion of the reaction (typically several hours), cool the mixture to room temperature.
- Carefully neutralize the reaction mixture with concentrated HCl to a pH of approximately 7.
- The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-amino-4-hydroxypyridine**.

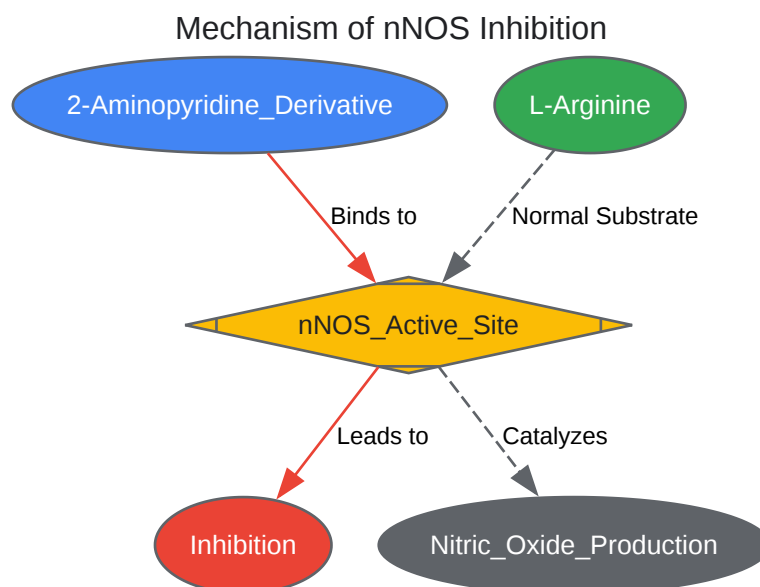
Applications in Organic Synthesis

The presence of multiple reactive sites makes **2-amino-4-hydroxypyridine** a valuable scaffold for generating a diverse range of derivatives.

Pharmaceutical Applications

A significant application of the 2-aminopyridine scaffold is in the development of inhibitors for neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders. Derivatives of 2-aminopyridine have been shown to be potent and selective inhibitors of nNOS. The synthesis of these inhibitors often involves the functionalization of the 2-aminopyridine core, for example, through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling to introduce side chains that enhance binding to the enzyme's active site.

The following diagram illustrates the general concept of nNOS inhibition by 2-aminopyridine derivatives.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multinuclear ¹H, ¹³C and ¹⁵N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [2-Amino-4-hydroxypyridine: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184335#2-amino-4-hydroxypyridine-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com